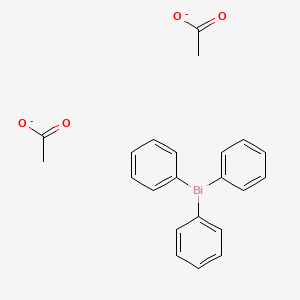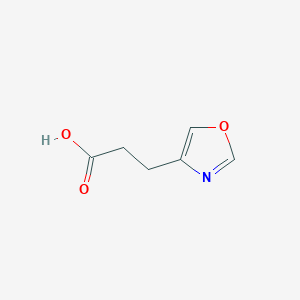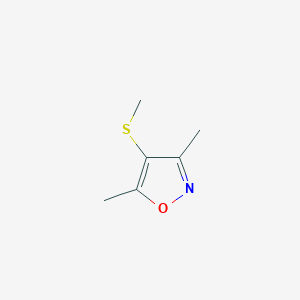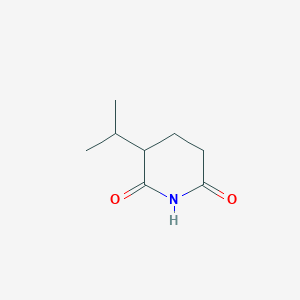
N-(2-(piperazin-1-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-piperazin-1-ylphenyl)acetamide: is an organic compound that features a piperazine ring attached to a phenyl group through an acetamide linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-piperazin-1-ylphenyl)acetamide typically involves the reaction of 2-chloro-1-(2-chlorophenyl)ethanone with piperazine under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine ring attacks the carbonyl carbon of the ethanone, leading to the formation of the acetamide linkage .
Industrial Production Methods: In an industrial setting, the production of N-(2-piperazin-1-ylphenyl)acetamide can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The process involves the use of solvents such as dimethylformamide or acetonitrile to dissolve the reactants and facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-piperazin-1-ylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the acetamide.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
N-(2-piperazin-1-ylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which N-(2-piperazin-1-ylphenyl)acetamide exerts its effects involves binding to neuronal voltage-sensitive sodium channels. This binding modulates the activity of these channels, leading to the stabilization of neuronal membranes and a reduction in the frequency of seizures. The compound’s interaction with these channels is crucial for its anticonvulsant activity .
Comparación Con Compuestos Similares
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Comparison: N-(2-piperazin-1-ylphenyl)acetamide is unique due to its specific binding affinity to neuronal voltage-sensitive sodium channels, which distinguishes it from other similar compounds. While other derivatives may exhibit similar anticonvulsant properties, the exact molecular interactions and efficacy can vary significantly .
Propiedades
Fórmula molecular |
C12H17N3O |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
N-(2-piperazin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C12H17N3O/c1-10(16)14-11-4-2-3-5-12(11)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16) |
Clave InChI |
GQOSSOMLRYHEIG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC=C1N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane](/img/structure/B13893796.png)


![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol](/img/structure/B13893825.png)







![3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13893863.png)
![Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13893866.png)

